molecular formula C11H13BrF3NO2S B1372475 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020253-05-7

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1372475
CAS RN: 1020253-05-7
M. Wt: 360.19 g/mol
InChI Key: BULCCCDZIBVCBO-UHFFFAOYSA-N
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Description

“4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H13BrF3NO2S . It has a molecular weight of 360.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrF3NO2S/c1-2-3-6-16-19(17,18)8-4-5-10(12)9(7-8)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 185-189 °C . It has an assay of 97% .

Scientific Research Applications

Photodynamic Therapy Applications

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy, particularly for cancer treatment. A study by Pişkin et al. (2020) describes the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Photophysicochemical Properties

The photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have been explored. These properties are crucial for photocatalytic applications, as highlighted in a study by Öncül, Öztürk, and Pişkin (2021). The study emphasizes the potential of these compounds in applications where photosensitizing abilities are required (Öncül, Öztürk, & Pişkin, 2021).

Catalyst and Metal-Free Bromoamidation

Yu et al. (2015) report a catalyst-free and metal-free bromoamidation methodology using 4-(Trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as nitrogen and halogen sources. This approach is applicable to cyclic and aliphatic olefins and represents a significant advancement in synthetic chemistry (Yu, Chen, Cheng, & Yeung, 2015).

Asymmetric Alkylation Catalysis

In the field of asymmetric synthesis, 4-(bromomethyl)benzenesulfonamides, which include derivatives of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, have been used to achieve high levels of enantioselectivity in catalytic reactions. A study by Itsuno, Yamamoto, and Takata (2014) demonstrates their use in asymmetric benzylation reactions, producing high yields of enantiomerically enriched products (Itsuno, Yamamoto, & Takata, 2014).

Safety and Hazards

The compound is classified as non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO2S/c1-2-3-6-16-19(17,18)8-4-5-10(12)9(7-8)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULCCCDZIBVCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674372
Record name 4-Bromo-N-butyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020253-05-7
Record name 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-butyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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